molecular formula C9H18N2O B1399893 (1-Cyclopropyl-2-morpholin-4-ylethyl)amine CAS No. 1343839-30-4

(1-Cyclopropyl-2-morpholin-4-ylethyl)amine

Cat. No. B1399893
CAS RN: 1343839-30-4
M. Wt: 170.25 g/mol
InChI Key: QVTRIXCQUMHEDH-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-2-morpholin-4-ylethyl)amine” is a chemical compound that has been garnering a significant amount of research interest due to its potential in various fields. This compound belongs to the class of organic compounds known as quinazolinamines .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The molecular formula of “(1-Cyclopropyl-2-morpholin-4-ylethyl)amine” is C9H18N2O. The InChI code is 1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Cyclopropyl-2-morpholin-4-ylethyl)amine” is 170.25 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Copper(II) Complex Synthesis : This research discusses the synthesis and crystal structures of copper(II) complexes derived from compounds similar to (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, illustrating its use in the formation of complex metal structures (Hang, Dong, & Wang, 2011).

  • Antiproliferative Compound Synthesis : The synthesis of a compound with structural similarities to (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, which exhibited significant inhibitory activity against cancer cell lines, indicates the potential of such compounds in pharmaceutical research (Lu et al., 2021).

Photochemical Production and Drug Discovery

  • Photochemical Conversion : This study describes the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, highlighting the potential of compounds like (1-Cyclopropyl-2-morpholin-4-ylethyl)amine in creating bioisosteric roles for drug discovery (Staveness et al., 2019).

Combustion Chemistry

  • Combustion Analysis of Morpholine : Research focusing on the combustion chemistry of morpholine, which shares structural features with (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, provides insights into the combustion behavior of such compounds (Lucassen et al., 2009).

Chemical Synthesis and Analysis

  • Scopine Derivatives Synthesis : The development of methods for synthesizing scopine containing β amino acid derivatives, involving morpholine, indicates a pathway for creating physiologically active compounds (Vlasova et al., 2006).

  • Cyanamide Formation : A study on the formation of cyanamides from secondary amines in human saliva, involving morpholine, suggests a metabolic pathway for similar amines (Wishnok & Tannenbaum, 1976).

  • Pharmaceutical Importance of Morpholine Derivatives : This research emphasizes the importance of morpholine derivatives, like (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, in developing therapeutic compounds for a broad range of medical conditions (Rupak, Vulichi, & Kapur, 2016).

Kinetic Studies and Applications

  • Kinetics of Reactions with Alicyclic Amines : An investigation into the kinetics of reactions involving alicyclic amines, like morpholine, provides insights into chemical reaction mechanisms and their applications (Castro et al., 2001).

properties

IUPAC Name

1-cyclopropyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRIXCQUMHEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropyl-2-morpholin-4-ylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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